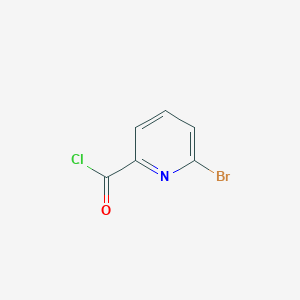

6-Bromopicolinic acid chloride

Overview

Description

6-Bromopicolinic acid chloride (6-bromo-2-pyridinecarbonyl chloride) is a halogenated heterocyclic compound derived from picolinic acid. It features a bromine atom at the 6-position of the pyridine ring and a reactive acid chloride group at the 2-position. This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where it participates in nucleophilic acyl substitution reactions.

Mechanism of Action

Target of Action

It’s known that this compound is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts .

Mode of Action

The mode of action of 2-Bromopyridine-6-carbonyl chloride involves its interaction with organometallic reagents . It’s used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The biochemical pathways affected by 2-Bromopyridine-6-carbonyl chloride are related to the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in these pathways is primarily as a reagent, contributing to the formation of new carbon-carbon bonds .

Result of Action

The result of the action of 2-Bromopyridine-6-carbonyl chloride is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This contributes to the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of 2-Bromopyridine-6-carbonyl chloride are influenced by various environmental factors. These include the presence of a suitable catalyst (such as palladium), the nature of the other reagents involved, and the reaction conditions (such as temperature and solvent). The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions .

Biological Activity

6-Bromopicolinic acid chloride is a derivative of picolinic acid that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 6-position of the picolinic acid structure, which enhances its reactivity and biological activity. The molecular formula is , and its molecular weight is approximately 220.46 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that brominated picolinates exhibit antimicrobial properties. The presence of the bromine atom may enhance interaction with bacterial cell membranes, disrupting their integrity and leading to cell death.

- Antifungal Properties : Similar to its antibacterial effects, compounds with brominated picolinate structures have shown antifungal activities, making them potential candidates for treating fungal infections.

- Anticancer Potential : Research indicates that derivatives of brominated picolinates may possess anticancer properties. The compound's ability to interfere with cellular signaling pathways involved in cancer progression is under investigation.

Case Studies

- Photochemical Reactivity : A study demonstrated that the photolysis of 6-bromopicolinic acid was significantly enhanced in the presence of chloride ions, producing a high yield of 6-chloropicolinic acid. This reaction was characterized by the formation of radical species, indicating potential pathways for further biological interactions .

- Antiparasitic Activity : Research into structurally related compounds has shown that modifications in the picolinic acid structure can lead to significant changes in antiparasitic activity. For instance, derivatives with specific substituents exhibited improved efficacy against Plasmodium falciparum, highlighting the importance of structural optimization in drug design .

- Copper(II) Complexes : The synthesis of copper(II) complexes with 6-bromopicolinic acid has revealed interesting thermal and magnetic properties, which may correlate with their biological activities. These complexes are being studied for their potential use in various therapeutic applications .

Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Moderate | Under Investigation |

| Ethyl 6-Acetamido-5-Bromopicolinate | High | High | Promising |

| Methyl 6-Amino-5-Bromopicolinate | Low | Moderate | Low |

Scientific Research Applications

Organic Synthesis

6-Bromopicolinic acid chloride serves as a key intermediate in the synthesis of various biologically active compounds. Its reactivity allows for the formation of esters, amides, and other derivatives through nucleophilic substitution reactions.

Synthesis of Derivatives

The conversion of 6-bromopicolinic acid to its corresponding acid chloride facilitates the formation of various derivatives. For instance:

- Methyl 6-bromopicolinate can be synthesized by treating 6-bromopicolinic acid with thionyl chloride and methanol. This intermediate can further react with phenylacetylene to yield methyl 6-phenylethynyl picolinate, which can be hydrolyzed to produce 6-phenylacetylene picolinic acid (PEPCA) .

| Reaction | Reactants | Conditions | Product |

|---|---|---|---|

| Esterification | 6-Bromopicolinic Acid + Thionyl Chloride + Methanol | Reflux | Methyl 6-Bromopicolinate |

| Coupling | Methyl 6-Bromopicolinate + Phenylacetylene | Pd-Catalyzed Reaction | Methyl 6-Phenylethynyl Picolinate |

| Hydrolysis | Methyl 6-Phenylethynyl Picolinate + Sodium Carbonate | Reflux | 6-Phenylacetylene Picolinic Acid |

Medicinal Chemistry

The derivatives of this compound have been explored for their potential pharmacological activities. For example, PEPCA has shown promise in the development of new therapeutic agents due to its structural similarity to known bioactive compounds.

Studies have demonstrated that derivatives of 6-bromopicolinic acid exhibit various biological activities, including antimicrobial and anti-inflammatory properties. For instance, the synthesis of bis(amide) derivatives from PEPCA has been investigated for their potential as anti-cancer agents .

Photochemistry

This compound has been studied for its photochemical properties, particularly in reactions involving halides. The compound undergoes photolysis under UV light, leading to the formation of radicals that can participate in further chemical transformations.

Photolysis and Radical Formation

Research indicates that the photolysis of 6-bromopicolinic acid is significantly enhanced in the presence of chloride ions, resulting in a high yield of chlorinated products. This reaction pathway is valuable for synthesizing chlorinated derivatives efficiently .

| Photochemical Reaction | Reactants | Conditions | Products |

|---|---|---|---|

| Photolysis | 6-Bromopicolinic Acid + Cl− | UV Irradiation | 6-Chloropicolinic Acid + Radicals |

Case Study 1: Synthesis of PEPCA

A detailed study on the synthesis of PEPCA from 6-bromopicolinic acid illustrates the utility of this compound in creating complex molecules. The methodology involved multiple steps, including methylation and palladium-catalyzed coupling reactions, showcasing its potential in organic synthesis .

Case Study 2: Photochemical Applications

Another study focused on the photochemical behavior of 6-bromopicolinic acid under varying pH conditions demonstrated its effectiveness as a precursor for radical generation. The results highlighted the importance of halide ions in enhancing photolytic efficiency, which could be leveraged for synthetic applications in organic chemistry .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for characterizing 6-bromopicolinic acid chloride, and how should data interpretation be approached?

- Methodological Answer: Use a combination of /-NMR to confirm the aromatic proton environment and bromine substitution pattern. IR spectroscopy can identify the carboxylic acid chloride group (C=O stretch ~1770 cm). For purity assessment, HPLC with UV detection (λ ~254 nm) is recommended, as brominated aromatics exhibit strong absorption. Cross-reference melting points (e.g., 192–194°C for the acid form) to verify identity .

Q. How can researchers optimize the synthesis of this compound from its carboxylic acid precursor?

- Methodological Answer: Standard protocols involve treating 6-bromopicolinic acid with thionyl chloride (SOCl) or oxalyl chloride under reflux. Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane) and confirm conversion by observing the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm) in IR. Purify via distillation under reduced pressure (b.p. ~188–194°C for analogous brominated acyl chlorides) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer: The compound is moisture-sensitive and corrosive. Use inert atmosphere (N/Ar) during synthesis, store at 0–6°C in sealed containers, and handle in a fume hood. Personal protective equipment (PPE) should include acid-resistant gloves and goggles. Hazard codes H315 (skin irritation) and H335 (respiratory irritation) apply .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in coordination chemistry or catalysis?

- Methodological Answer: Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model electron density distributions, highlighting electrophilic regions (e.g., the acyl chloride group) for nucleophilic attack. Compare frontier molecular orbitals (HOMO/LUMO) to experimental reactivity in metal complexation, as seen in Mn(II)/Zn(II) complexes of the parent acid . Validate computational models against crystallographic data (e.g., bond lengths from SHELX-refined structures) .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for 6-bromopicolinic acid derivatives?

- Methodological Answer: If X-ray diffraction (e.g., SHELXL-refined structures) suggests a planar conformation but NMR shows restricted rotation, consider dynamic effects (e.g., temperature-dependent NMR to probe rotational barriers). For discrepancies in halogen positioning, use high-resolution mass spectrometry (HRMS) and --HSQC to validate substitution patterns .

Q. How can researchers design cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound as a substrate?

- Methodological Answer: The bromine atom serves as a leaving group. Optimize conditions by testing palladium catalysts (e.g., Pd(PPh)) and bases (KCO) in anhydrous THF. Monitor reaction progress via GC-MS and isolate products via column chromatography. Note that the electron-withdrawing carboxylic acid chloride group may reduce reactivity compared to non-acylated analogs .

Q. What experimental approaches characterize the nonlinear optical (NLO) properties of metal complexes derived from 6-bromopicolinic acid?

- Methodological Answer: Use hyper-Rayleigh scattering (HRS) or Z-scan techniques to measure second/third-order NLO responses. Correlate results with DFT-calculated polarizabilities and dipole moments. For Mn(II)/Zn(II) complexes, UV-Vis spectra (e.g., ligand-to-metal charge transfer bands) can explain enhanced NLO activity .

Q. How does steric hindrance from the bromine substituent influence the acid chloride’s reactivity in peptide coupling or esterification?

- Methodological Answer: Perform kinetic studies using model nucleophiles (e.g., benzylamine) under varying temperatures. Compare reaction rates with non-brominated analogs (e.g., picolinic acid chloride) via -NMR monitoring. Steric effects may slow acylation, requiring longer reaction times or activating agents like DMAP .

Q. What degradation pathways occur under thermal or photolytic conditions, and how can they be mitigated?

- Methodological Answer: Conduct thermogravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH). LC-MS can identify decomposition products (e.g., decarboxylation or hydrolysis to 6-bromopicolinic acid). Store in amber vials under inert gas to minimize light/moisture-induced degradation .

Q. How do crystallographic challenges (e.g., twinning or disorder) affect structure determination of 6-bromopicolinic acid derivatives?

- Methodological Answer: For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws. For disorder, apply restraints (DFIX/SADI) to bond lengths/angles. High-resolution synchrotron data (λ < 1 Å) improves electron density maps, critical for resolving bromine positions in low-symmetry space groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 6-bromopicolinic acid chloride can be contextualized by comparing it with analogous compounds, focusing on halogen substitution, functional groups, and steric/electronic effects.

6-Chloro-3-Methylpicolinic Acid

- Structural Differences : Replaces bromine with chlorine at the 6-position and introduces a methyl group at the 3-position of the pyridine ring.

- The methyl group at the 3-position introduces steric effects, which may hinder reactions at the adjacent positions.

- Applications : Likely used in drug synthesis where modulated reactivity and solubility are advantageous. Structural data from highlight its utility in functional group searches .

5-Bromophthalide

- Impact on Properties :

- The lactone group confers hydrolytic stability compared to the labile acid chloride.

- Bromine at the 5-position on the aromatic ring may direct electrophilic substitution reactions differently.

- Applications : Cited in natural products research, particularly in synthesizing taxane derivatives like baccatin III .

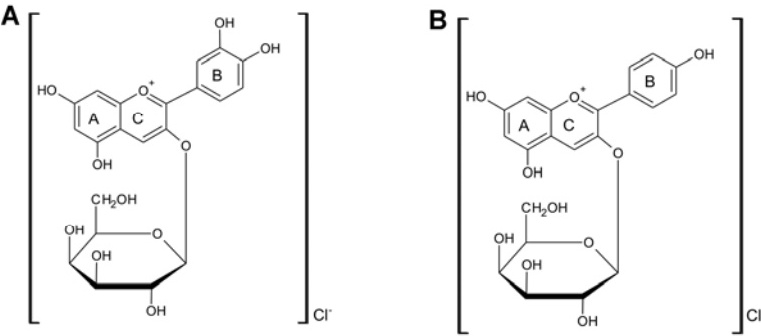

Callistephin Chloride (Anthocyanin Chloride Salt)

- Structural Differences : A chloride salt of pelargonidin-3-O-glucoside, lacking an acid chloride group.

- Impact on Properties :

- The chloride ion acts as a counterion rather than a reactive moiety, contrasting with the covalent Cl in acid chlorides.

- Anthocyanins are pH-sensitive pigments, whereas this compound is reactive toward nucleophiles.

- Applications : Used in food coloring and antioxidant studies, unrelated to synthetic chemistry applications .

Data Table: Key Properties of Compared Compounds

Research Findings and Trends

- Halogen Effects : Bromine’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon in this compound compared to its chloro analog, accelerating reactions with amines or alcohols.

- Steric Considerations : Methyl groups in 6-chloro-3-methylpicolinic acid reduce reactivity at the 2-position, favoring regioselective modifications .

- Functional Group Stability : Acid chlorides like this compound are more reactive than lactones (e.g., 5-bromophthalide) but require anhydrous handling .

Properties

IUPAC Name |

6-bromopyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJUDOWYGUICSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.